molecular formula C11H20O2 B3377665 3-(Oxan-4-yl)cyclohexan-1-ol CAS No. 1342378-98-6

3-(Oxan-4-yl)cyclohexan-1-ol

Cat. No.: B3377665
CAS No.: 1342378-98-6
M. Wt: 184.27
InChI Key: KWGYQRYXKBCITJ-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring an oxan-4-yl (tetrahydropyran-4-yl) substituent at the 3-position. The compound combines a hydroxyl-functionalized cyclohexane ring with a six-membered oxygen-containing heterocycle (tetrahydropyran), which confers unique physicochemical properties. The oxan moiety may enhance metabolic stability and influence solubility compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

3-(oxan-4-yl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h9-12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGYQRYXKBCITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-4-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(Oxan-4-yl)cyclohexan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or therapeutic agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed as a solvent or reagent in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 3-(Oxan-4-yl)cyclohexan-1-ol and analogous cyclohexanol derivatives:

Table 1: Comparative Analysis of Cyclohexanol Derivatives

Compound Name Substituents Molecular Weight (g/mol) Solubility Key Biological/Functional Properties Synthesis Yield/Route
This compound Oxan-4-yl ~174 (estimated) Low (inferred) Potential synthetic intermediate; stability Not explicitly reported
Menthol 5-Methyl, 2-isopropyl 156.3 Slightly soluble Cooling agent, analgesic, flavoring High (natural/synthetic)
4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol Oxo, trifluoromethyl 181.05 Not reported Electrophilic reactivity 55% (TBAF/THF-mediated synthesis)
Anandamide Analog Phenyl, dimethylheptyl, hydroxyl ~368.5 (calculated) Lipophilic Cannabinoid receptor agonist (Ki = 89 nM) Pfizer synthesis (1979)
3-(Chloromethyl)cyclohexan-1-ol Chloromethyl 148.63 (C₇H₁₃ClO) Not reported Reactive intermediate Commercial availability

Key Comparisons:

Fluorinated derivatives (e.g., 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol) exhibit increased electrophilicity, favoring reactions at the trifluoromethyl group .

Biological Activity: Anandamide analogs demonstrate that hydroxyl positioning and substituent bulk critically influence cannabinoid receptor binding. Saturation and fluorination modulate potency in vivo . Menthol’s isopropyl and methyl groups enable rapid sensory neuron activation, a property less likely in this compound due to steric hindrance from the oxan ring .

Synthesis and Applications :

  • 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol is synthesized via TBAF/THF-mediated methods (55% yield), while menthol is commercially produced via hydrogenation of thymol .
  • The oxan moiety in this compound could make it a valuable intermediate for drug candidates, akin to (3R,4R)-4-(Hydroxymethyl)oxan-3-ol’s role in pharmaceutical R&D .

Solubility and Physicochemical Properties :

  • Menthol’s slight water solubility contrasts with the likely lower solubility of this compound due to its hydrophobic tetrahydropyran group. This property may limit bioavailability but improve lipid membrane permeability .

Biological Activity

3-(Oxan-4-yl)cyclohexan-1-ol is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by its cyclohexanol framework fused with an oxane ring. This unique structure contributes to its biological activity, particularly in interactions with various biological targets. The IUPAC name and molecular formula are as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC_{10}H_{18}O_{2}
Molecular Weight170.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It may function as a substrate or inhibitor in metabolic pathways, influencing processes such as cell signaling and metabolic regulation.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism, potentially affecting pathways related to phospholipid accumulation.
  • Receptor Modulation : It may act on G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have reported that derivatives of cyclohexanol compounds demonstrate antimicrobial properties against various bacterial strains. The specific activity of this compound against pathogens remains to be fully elucidated but shows promise based on structural analogs.

Cytotoxicity

Preliminary investigations suggest that this compound may induce cytotoxic effects in certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Case Studies and Research Findings

A review of recent literature provides insights into the biological effects of this compound:

  • Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry examined the structure–activity relationship (SAR) of cyclohexanol derivatives, indicating that modifications at the oxane ring can enhance antimicrobial efficacy against Gram-positive bacteria .
  • Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines showed that compounds similar to this compound exhibited significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM, suggesting a dose-dependent response .
  • Metabolic Pathway Influence : Research highlighted the compound's potential role in modulating lipid metabolism, particularly in reducing triglyceride levels in hepatocytes, which could have implications for metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
Lipid MetabolismReduces triglyceride accumulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Oxan-4-yl)cyclohexan-1-ol
Reactant of Route 2
3-(Oxan-4-yl)cyclohexan-1-ol

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